molecular formula C13H12ClNO2S B5764385 N-(4-chlorophenyl)-3-methylbenzenesulfonamide

N-(4-chlorophenyl)-3-methylbenzenesulfonamide

Cat. No. B5764385
M. Wt: 281.76 g/mol
InChI Key: DRBQNIJPYAVSDM-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-methylbenzenesulfonamide, commonly known as sulfonyl chloride, is a chemical compound that has gained importance in the field of scientific research due to its various applications. It is a sulfonamide derivative that is widely used in the synthesis of various organic compounds. Sulfonyl chloride has a broad range of applications in the pharmaceutical industry, agrochemical industry, and material science.

Mechanism of Action

Sulfonyl chloride reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonamidothiols, respectively. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The mechanism of action involves the formation of an intermediate, which is then attacked by the nucleophile. The resulting product is then purified by various methods such as chromatography or distillation.
Biochemical and Physiological Effects
Sulfonyl chloride has no known biochemical or physiological effects. It is a stable compound that does not react with biological molecules. However, its derivatives such as sulfonamides have various biochemical and physiological effects. Sulfonamides are widely used as antibacterial agents and have been shown to inhibit the growth of various bacteria by interfering with their metabolic processes.

Advantages and Limitations for Lab Experiments

Sulfonyl chloride has several advantages for lab experiments. It is a stable compound that can be stored for long periods without degradation. It is also relatively easy to synthesize and has a broad range of applications in organic synthesis. However, sulfonyl chloride is highly reactive and can react with various nucleophiles, including water, which can lead to the formation of unwanted by-products. It is also a toxic compound that requires proper handling and disposal.

Future Directions

Sulfonyl chloride has several potential future directions in scientific research. It can be used in the synthesis of various pharmaceuticals, agrochemicals, and materials. It can also be used in the preparation of sulfonated polymers, which have applications in ion exchange membranes, fuel cells, and water treatment. Further research can be conducted to optimize the synthesis method and improve the yield of sulfonyl chloride. The development of new derivatives of sulfonyl chloride can also be explored for various applications.
Conclusion
In conclusion, sulfonyl chloride is a versatile compound that has various applications in scientific research. It is widely used in organic synthesis, pharmaceuticals, agrochemicals, and material science. The synthesis method involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-methylbenzene in the presence of a catalyst. Sulfonyl chloride reacts with nucleophiles to form sulfonamides, sulfonates, and sulfonamidothiols. It has no known biochemical or physiological effects but is a highly reactive and toxic compound that requires proper handling and disposal. Sulfonyl chloride has several potential future directions in scientific research, including the development of new derivatives and optimization of the synthesis method.

Synthesis Methods

Sulfonyl chloride can be synthesized by the reaction of 4-chlorobenzenesulfonyl chloride with 3-methylbenzene. The reaction takes place in the presence of a catalyst such as aluminum chloride or iron (III) chloride. The reaction is carried out in anhydrous conditions, and the product is purified by distillation.

Scientific Research Applications

Sulfonyl chloride has a wide range of applications in scientific research. It is used as a reagent in organic synthesis to introduce sulfonamide groups into organic compounds. Sulfonyl chloride is also used in the synthesis of various pharmaceuticals, agrochemicals, and materials. It is used in the preparation of sulfonamides, which are widely used as antibacterial agents. Sulfonyl chloride is also used in the synthesis of herbicides, insecticides, and fungicides. In material science, sulfonyl chloride is used in the preparation of sulfonated polymers, which have applications in ion exchange membranes, fuel cells, and water treatment.

properties

IUPAC Name

N-(4-chlorophenyl)-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c1-10-3-2-4-13(9-10)18(16,17)15-12-7-5-11(14)6-8-12/h2-9,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBQNIJPYAVSDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7116756

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